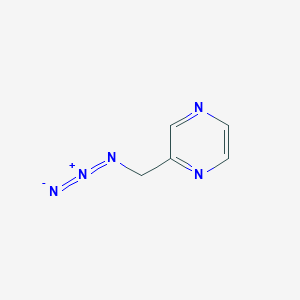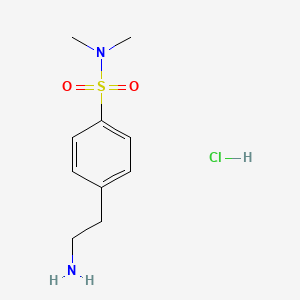
2,4-Dichloro-6-hydrazinopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-hydrazinopyridine is a chemical compound belonging to the class of hydrazinopyridines. These compounds are characterized by the presence of a hydrazine group attached to a pyridine ring.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichloro-6-hydrazinopyridine can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloropyridine with hydrazine hydrate. The reaction typically occurs in solvents such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at room temperature or under cooling conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of pyridine halides and hydrazine hydrate. The reaction is facilitated by the presence of a solvent that acts as an acid-binding agent, promoting the reaction towards the desired product .
化学反応の分析
Types of Reactions: 2,4-Dichloro-6-hydrazinopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazine group can replace halogen atoms in the pyridine ring.
Reduction: The compound can be reduced to form hydrazones.
Condensation: It can react with aldehydes and ketones to form hydrazones.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate in solvents like dioxane or DMF.
Reduction: Reducing agents such as sodium borohydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products:
Hydrazones: Formed from the reaction with aldehydes and ketones.
Reduced Derivatives: Formed through reduction reactions.
科学的研究の応用
2,4-Dichloro-6-hydrazinopyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active compounds.
Biology: Investigated for its potential as an anti-inflammatory and antiulcer agent.
Medicine: Explored for its potential use in pharmaceuticals due to its biological activity.
Industry: Utilized in the production of herbicides, plant growth regulators, and fungicides
作用機序
The mechanism of action of 2,4-Dichloro-6-hydrazinopyridine involves its interaction with various molecular targets. The hydrazine group is highly reactive, allowing the compound to participate in multiple biochemical pathways. It can inhibit the activity of certain enzymes and modulate inflammatory responses by interacting with inflammatory mediators such as prostaglandins and leukotrienes .
類似化合物との比較
2-Hydrazinopyridine: Shares a similar structure but lacks the chlorine substituents.
2,4,5-Trichloro-6-hydrazinonicotinonitrile: Contains additional chlorine atoms and a nitrile group.
Uniqueness: 2,4-Dichloro-6-hydrazinopyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C5H5Cl2N3 |
|---|---|
分子量 |
178.02 g/mol |
IUPAC名 |
(4,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-4(7)9-5(2-3)10-8/h1-2H,8H2,(H,9,10) |
InChIキー |
GYMRGLRMUMWBBA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1NN)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13631870.png)


![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)
![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)





![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)



